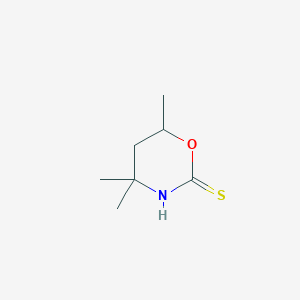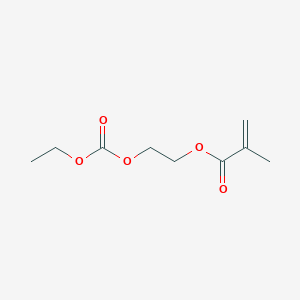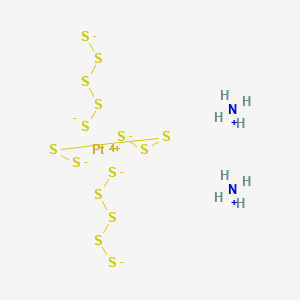
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly potent and selective inhibitor of various enzymes involved in the biosynthesis of cholesterol and other lipids.
Mechanism Of Action
The mechanism of action of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) involves the inhibition of various enzymes involved in the biosynthesis of cholesterol and other lipids. It specifically targets the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) reduces the amount of cholesterol produced in the body, which can help to prevent the development of atherosclerosis and other related diseases.
Biochemical and Physiological Effects:
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) has been shown to have several biochemical and physiological effects. It can reduce the levels of LDL cholesterol and triglycerides in the blood, which are major risk factors for the development of atherosclerosis. It can also increase the levels of HDL cholesterol, which is considered to be beneficial for cardiovascular health. In addition, Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) has been shown to have anti-inflammatory and antioxidant properties, which can help to prevent the development of various diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) in lab experiments is its high potency and selectivity. It can specifically target the enzyme HMG-CoA reductase, which makes it a valuable tool for studying the biosynthesis of cholesterol and other lipids. However, one of the major limitations of using Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) in lab experiments is its toxicity. It can be harmful to cells and tissues at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3). One of the major areas of research is the development of more potent and selective inhibitors of HMG-CoA reductase. Another area of research is the use of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) in the treatment of various diseases such as cancer and Alzheimer's disease. In addition, there is also a need for further studies on the toxicity and safety of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) in humans.
Conclusion:
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) is a unique chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent in the treatment of various diseases. It has a complex synthesis method and a specific mechanism of action that involves the inhibition of various enzymes involved in the biosynthesis of cholesterol and other lipids. It has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3), and further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) is a complex process that involves the reaction of ammonium tetrachloroplatinate(II) with pentasulfane-1,5-diide in the presence of a reducing agent. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, atherosclerosis, and Alzheimer's disease. It has also been shown to have antimicrobial and antifungal properties.
properties
CAS RN |
17611-65-3 |
|---|---|
Product Name |
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) |
Molecular Formula |
H8N2PtS15 |
Molecular Weight |
712.2 g/mol |
InChI |
InChI=1S/2H3N.Pt.3H2S5/c;;;3*1-3-5-4-2/h2*1H3;;3*1-2H/q;;+4;;;/p-4 |
InChI Key |
VGFSNEFOSRVZPY-UHFFFAOYSA-J |
SMILES |
[NH4+].[NH4+].[S-]SSS[S-].[S-]SSS[S-].[S-]SSS[S-].[Pt+4] |
Canonical SMILES |
[NH4+].[NH4+].[S-]SSS[S-].[S-]SSS[S-].[S-]SSS[S-].[Pt+4] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



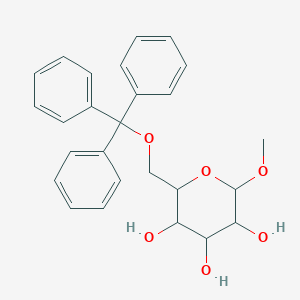

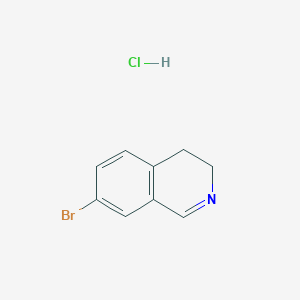
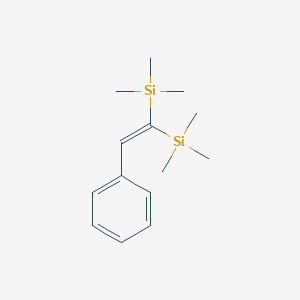
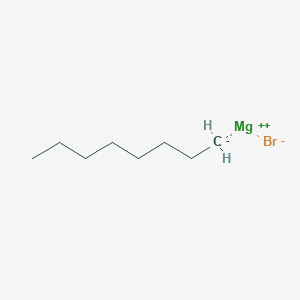
![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
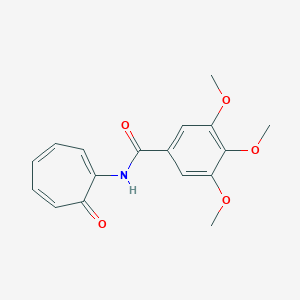
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
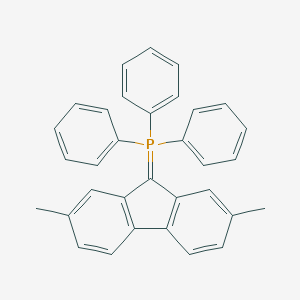
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)
